molecular formula C28H25ClN2O2 B11667284 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11667284
M. Wt: 457.0 g/mol
InChI Key: VXIAOUMLMFQQOR-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core with various substituents that contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate diketone, followed by cyclization and functional group modifications. For example, the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of a catalyst such as propylphosphonic anhydride (T3P) can yield the desired benzodiazepine scaffold .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow synthesis allows for precise control over reaction conditions, leading to improved scalability and reproducibility . The use of advanced catalysts and optimized reaction parameters further contributes to the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives.

Scientific Research Applications

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with anxiolytic and hypnotic properties.

    Clonazepam: A benzodiazepine used primarily for its anticonvulsant effects.

    Oxazepam: Known for its use in the treatment of anxiety and alcohol withdrawal symptoms.

Uniqueness

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and structural configuration, which contribute to its distinct pharmacological profile. Its combination of a chlorophenyl group, a phenyl group, and a propionyl group differentiates it from other benzodiazepines, potentially leading to unique biological activities and therapeutic applications .

Properties

Molecular Formula

C28H25ClN2O2

Molecular Weight

457.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O2/c1-2-26(33)31-24-11-7-6-10-22(24)30-23-16-20(18-8-4-3-5-9-18)17-25(32)27(23)28(31)19-12-14-21(29)15-13-19/h3-15,20,28,30H,2,16-17H2,1H3

InChI Key

VXIAOUMLMFQQOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Origin of Product

United States

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